REACTION_CXSMILES
|
C([N:5]1[C:9](=[O:10])[C:8]2[CH:11]3C[CH:14]([C:7]=2[S:6]1(=[O:17])=[O:16])[CH2:13][CH2:12]3)(C)(C)C>FC(F)(F)C(O)=O>[S:6]1([C:7]2[C:8](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:10])[NH:5]1)(=[O:16])=[O:17]
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Name
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2-t-butyl-4,5,6,7-tetrahydro-4,7-methano-1,2-benzisothiazol-3(2H)one 1,1-dioxide
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Quantity
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2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1S(C2=C(C1=O)C1CCC2C1)(=O)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
at reflux for 48 hr
|
Duration
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48 h
|
Type
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CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
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Type
|
ADDITION
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Details
|
treated with methanol (20 mL)
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (1×50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with MDC (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |